Cas no 2649070-07-3 (3,5-difluoro-4-(2-isocyanatoethyl)pyridine)

3,5-Difluoro-4-(2-isocyanatoethyl)pyridine is a versatile heterocyclic compound featuring both pyridine and isocyanate functional groups. The presence of fluorine atoms at the 3- and 5-positions enhances its reactivity and selectivity in nucleophilic substitution reactions, making it valuable for pharmaceutical and agrochemical synthesis. The isocyanate group enables efficient conjugation with amines, alcohols, or other nucleophiles, facilitating the formation of ureas, carbamates, or polyurethane derivatives. Its pyridine core contributes to stability and coordination properties, useful in ligand design or catalysis. This compound is particularly advantageous for constructing complex molecular architectures due to its bifunctional reactivity and structural modularity. Suitable for controlled reactions under anhydrous conditions, it requires careful handling due to the moisture-sensitive isocyanate moiety.
3,5-difluoro-4-(2-isocyanatoethyl)pyridine structure
2649070-07-3 structure
Product name:3,5-difluoro-4-(2-isocyanatoethyl)pyridine
CAS No:2649070-07-3
MF:C8H6F2N2O
MW:184.142848491669
CID:6300969
PubChem ID:165970416

3,5-difluoro-4-(2-isocyanatoethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-difluoro-4-(2-isocyanatoethyl)pyridine
    • EN300-1761593
    • 2649070-07-3
    • Inchi: 1S/C8H6F2N2O/c9-7-3-12-4-8(10)6(7)1-2-11-5-13/h3-4H,1-2H2
    • InChI Key: VSIRVEBTXKGTCK-UHFFFAOYSA-N
    • SMILES: FC1C=NC=C(C=1CCN=C=O)F

Computed Properties

  • Exact Mass: 184.04481914g/mol
  • Monoisotopic Mass: 184.04481914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.3Ų

3,5-difluoro-4-(2-isocyanatoethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1761593-0.5g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
0.5g
$1207.0 2023-09-20
Enamine
EN300-1761593-0.05g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
0.05g
$1056.0 2023-09-20
Enamine
EN300-1761593-0.1g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
0.1g
$1106.0 2023-09-20
Enamine
EN300-1761593-0.25g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
0.25g
$1156.0 2023-09-20
Enamine
EN300-1761593-1.0g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
1g
$1256.0 2023-05-23
Enamine
EN300-1761593-5.0g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
5g
$3645.0 2023-05-23
Enamine
EN300-1761593-1g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
1g
$1256.0 2023-09-20
Enamine
EN300-1761593-2.5g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
2.5g
$2464.0 2023-09-20
Enamine
EN300-1761593-5g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
5g
$3645.0 2023-09-20
Enamine
EN300-1761593-10.0g
3,5-difluoro-4-(2-isocyanatoethyl)pyridine
2649070-07-3
10g
$5405.0 2023-05-23

3,5-difluoro-4-(2-isocyanatoethyl)pyridine Related Literature

Additional information on 3,5-difluoro-4-(2-isocyanatoethyl)pyridine

Comprehensive Overview of 3,5-Difluoro-4-(2-isocyanatoethyl)pyridine (CAS No. 2649070-07-3)

3,5-Difluoro-4-(2-isocyanatoethyl)pyridine, identified by its CAS number 2649070-07-3, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a pyridine core substituted with difluoro groups at the 3 and 5 positions and an isocyanatoethyl moiety at the 4 position. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors and ligands for receptor targeting.

The growing interest in 3,5-difluoro-4-(2-isocyanatoethyl)pyridine is closely tied to its potential applications in drug discovery and material science. Researchers are exploring its utility in designing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. Additionally, its fluorinated pyridine scaffold is being investigated for enhancing the metabolic stability and bioavailability of therapeutic agents, a hot topic in medicinal chemistry discussions.

From a synthetic perspective, the isocyanatoethyl group in CAS 2649070-07-3 offers reactivity for urethane and urea formation, making it a versatile building block for polymer chemistry. This aligns with the rising demand for high-performance materials in industries such as electronics and coatings. The compound’s fluorine atoms further contribute to its lipophilicity, a property highly sought after in drug design to improve membrane permeability.

Recent advancements in AI-driven molecular modeling have amplified the relevance of 3,5-difluoro-4-(2-isocyanatoethyl)pyridine. Computational tools are now used to predict its interactions with biological targets, reducing the time and cost associated with experimental screening. This synergy between cheminformatics and synthetic chemistry is a trending topic in scientific forums and research publications.

Environmental and safety considerations are also critical when handling 2649070-07-3. While not classified as hazardous, proper laboratory protocols must be followed due to the reactivity of the isocyanate group. This aspect is frequently highlighted in chemical safety guidelines and best practices shared by regulatory bodies.

In summary, 3,5-difluoro-4-(2-isocyanatoethyl)pyridine (CAS 2649070-07-3) represents a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its structural features and reactivity profile position it as a key player in modern chemical innovation, addressing challenges in drug development and sustainable materials. As research progresses, this compound is expected to play an even more prominent role in cutting-edge science.

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